molecular formula C8H9ClO3S B093703 2-Chloroethyl Benzenesulfonate CAS No. 16670-48-7

2-Chloroethyl Benzenesulfonate

Cat. No. B093703
Key on ui cas rn: 16670-48-7
M. Wt: 220.67 g/mol
InChI Key: CIIGWOXXOUVEAD-UHFFFAOYSA-N
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Patent
US04959366

Procedure details

A mixture of 4-hydroxybenzamide (194 g, 1.25M), 2-(benzenesulphonyloxy)ethyl chloride (359 g, 1.8M), and potassium carbonate (172.8 g, 1.25M) in butan-2-one (2.16 1) was stirred at reflux for 24 hours. After cooling, distilled water (2.0 1) was added and the resultant precipitate filtered off, washed with water, and dried. Crystallisation from ethanol gave the title compound, yield (232.0 g), m.p. 66°.
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
359 g
Type
reactant
Reaction Step One
Quantity
172.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.C1(S(O[CH2:21][CH2:22][Cl:23])(=O)=O)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Cl:23][CH2:22][CH2:21][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
194 g
Type
reactant
Smiles
OC1=CC=C(C(=O)N)C=C1
Name
Quantity
359 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCCCl
Name
Quantity
172.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
distilled water (2.0 1)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resultant precipitate filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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